molecular formula C9H11N3O2 B2951363 N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049524-88-0

N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2951363
CAS No.: 1049524-88-0
M. Wt: 193.206
InChI Key: RCQNFCSPDCOQNH-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound with intriguing properties that make it applicable in various scientific research fields, including drug development, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a pyridazine ring with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridazine ring. One common synthetic route includes the cyclization of a suitable precursor, such as a diacylhydrazine derivative, under acidic or basic conditions. The cyclopropyl group can be introduced through a cyclopropanation reaction, and the methyl group can be added via methylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to achieve efficient synthesis. Continuous flow chemistry and other advanced techniques may also be employed to enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridazines.

Scientific Research Applications

N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules and cellular pathways.

  • Industry: The compound's unique properties make it useful in material science, where it can be incorporated into advanced materials with desirable characteristics.

Mechanism of Action

N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide and N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the cyclopropyl group in this compound imparts unique steric and electronic effects, distinguishing it from its counterparts.

Comparison with Similar Compounds

  • N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

  • N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

  • N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

  • N-propyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Properties

IUPAC Name

N-cyclopropyl-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-12-8(13)5-4-7(11-12)9(14)10-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQNFCSPDCOQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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